Fragment 1 Core vs. Isoxazole-Pyrimidone Core: TrmD Inhibitory Potency Across Gram-Negative Isozymes
In the AstraZeneca fragment screen (14,000 compounds at 100 μM), the fused thieno-pyrimidone core bearing the 5-carboxamide (represented as fragment 1 / compound 1 scaffold) demonstrated IC₅₀ < 50 μM against both H. influenzae and S. aureus TrmD isozymes, with the thiophene sulfur's larger atomic radius enforcing a non-planar, bioactive conformation of the 3-position substituent . In contrast, the isoxazole-fused analog, while equipotent against the Gram-positive isozyme, adopted a planar geometry at the 3-position that resulted in a significant entropic penalty and loss of potency for non-phenyl substituents, limiting its broad-spectrum utility . The thieno core of compound 1 exhibited E. coli TrmD IC₅₀ = 17 μM, compared to 120 μM for a six-membered ring-fused variant, a 7-fold potency advantage attributed to the five-membered thiophene's vectorial preference .
| Evidence Dimension | TrmD biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Thieno-pyrimidone fragment 1 (IC₅₀ < 50 μM vs. H. influenzae and S. aureus TrmD; elaborated compound 1: E. coli IC₅₀ = 17 μM) |
| Comparator Or Baseline | Isoxazole-fused core (potent vs. S. aureus but entropic penalty for non-phenyl substitutions); six-membered fused variant (E. coli IC₅₀ = 120 μM) |
| Quantified Difference | 7-fold improvement (17 μM vs. 120 μM) for thieno core over six-membered fused analog; broader Gram-negative spectrum vs. isoxazole core |
| Conditions | Biochemical methylation assay monitoring tRNA methylation; H. influenzae, S. aureus, and E. coli TrmD isozymes; compound concentration 100 μM for fragment screen |
Why This Matters
The thieno core's non-planar conformation is pre-organized for the TrmD binding pocket, reducing the entropic penalty upon binding and enabling broad-spectrum Gram-negative activity that is unattainable with isoxazole or six-membered fused alternatives, directly impacting hit-to-lead efficiency in antibacterial programs.
- [1] Hill, P.J.; Abibi, A.; Albert, R.; et al. Selective Inhibitors of Bacterial t-RNA-(N¹G37) Methyltransferase (TrmD) That Demonstrate Novel Ordering of the Lid Domain. J. Med. Chem. 2013, 56, 7278–7288. View Source
